molecular formula C16H17NO2 B443914 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid CAS No. 16880-77-6

6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid

Cat. No. B443914
CAS RN: 16880-77-6
M. Wt: 255.31g/mol
InChI Key: IDHKDXPCZXZWOZ-UHFFFAOYSA-N
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Description

“6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid” is a chemical compound with the molecular formula C16H17NO2 . It has a molecular weight of 255.32 .


Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of this compound. It’s worth noting that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Anticorrosive Materials

Quinoline derivatives are recognized for their anticorrosive properties. They form stable chelating complexes with surface metallic atoms through coordination bonding, effectively protecting against metallic corrosion. This capability makes them suitable for industrial applications where corrosion resistance is crucial. The electron-rich nature of these compounds, attributed to their high electron density, underpins their effectiveness as anticorrosive agents (Verma, Quraishi, & Ebenso, 2020).

Biological Activity

Quinoline and its derivatives exhibit a wide spectrum of biological activities. Their structural diversity allows for significant therapeutic potential, including anticancer, antimicrobial, and antiviral effects. Specifically, the fusion of quinoline with benzimidazole has led to compounds that are promising for treating illnesses such as cancer and infections. This hybrid approach combines bioactive heterocyclic moieties to create molecules with enhanced therapeutic profiles and lesser adverse effects (Salahuddin et al., 2023).

Antimicrobial and Antitumor Agents

The quinoline scaffold is a crucial element in drug development due to its antimicrobial and antitumor properties. Research has highlighted the broad range of bioactivities associated with quinoline and quinazoline alkaloids, including antitumor, antimalarial, and antibacterial effects. These findings underscore the potential of quinoline derivatives in antimalarial and anticancer drug development (Shang et al., 2018).

Environmental Applications

In the environmental sector, the sorption behavior of quinolines, including their interaction with soil and organic matter, is of interest. Understanding the mobility and sorption mechanisms of these compounds is essential for assessing their environmental impact and behavior. This knowledge aids in evaluating the potential risks and behaviors of quinoline-based compounds in agricultural and pharmaceutical applications (Tolls, 2001).

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . It’s important to handle it with care and use appropriate safety measures.

properties

IUPAC Name

6,7,8,9,10,11-hexahydrocycloocta[b]quinoline-12-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-16(19)15-11-7-3-1-2-4-9-13(11)17-14-10-6-5-8-12(14)15/h5-6,8,10H,1-4,7,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHKDXPCZXZWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=NC3=CC=CC=C3C(=C2CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358012
Record name 6,7,8,9,10,11-hexahydrocycloocta[b]quinoline-12-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16880-77-6
Record name 6,7,8,9,10,11-hexahydrocycloocta[b]quinoline-12-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7,8,9,10,11-HEXAHYDROCYCLOOCTA(B)QUINOLINE-12-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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